molecular formula C5H13NO2S B1373175 Ethyl(2-methanesulfonylethyl)amine CAS No. 1183893-79-9

Ethyl(2-methanesulfonylethyl)amine

Cat. No. B1373175
CAS RN: 1183893-79-9
M. Wt: 151.23 g/mol
InChI Key: IINVIBZCXWVCAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amines like Ethyl(2-methanesulfonylethyl)amine can be achieved through various methods. One such method involves the use of thiophene as a raw material, intermediate 2-thiophene ethanol is prepared first, and then the 2-thiophene ethylamine is obtained through pressurization and ammonolysis . Another method involves the Leuckart reaction, a process commonly known for its use in the reductive amination of aldehydes and ketones .


Molecular Structure Analysis

The nitrogen atom in most amines, including Ethyl(2-methanesulfonylethyl)amine, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .


Chemical Reactions Analysis

Amines undergo various chemical reactions. For instance, they can be alkylated by an SN2 reaction with alkyl halides . The product of the reaction is an ammonium salt where the negative counter-ion is the halogen of the alkyl halide .


Physical And Chemical Properties Analysis

Amines have the ability to accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions . This property is also likely to be exhibited by Ethyl(2-methanesulfonylethyl)amine.

Mechanism of Action

The Leuckart reaction is a process commonly known for its use in the reductive amination of aldehydes and ketones . The Leuckart reaction is a very famous and unique method used for the synthesis of amines and one-pot reductive amination .

Safety and Hazards

Ethyl(2-methanesulfonylethyl)amine is a chemical compound that should be handled with care. It is highly flammable and harmful if swallowed . It may cause severe skin burns and eye damage, respiratory irritation, and may cause drowsiness or dizziness . It is toxic in contact with skin or if inhaled .

Future Directions

The efficient synthesis of amines from bio-based furanic oxygenates has received extensive attention in recent years . This includes drugs affecting the central nervous system, cardiovascular system, and gastrointestinal tract; anticancer drugs, antibiotics, antiviral and antifungal drugs; drugs affecting anxiety; convulsant, biotic, and HIV drugs; and antidiabetic drugs . Therefore, this supports the development of the Leuckart-type preparation of nitrogenous compounds, as well as their advancement in other areas of human development .

properties

IUPAC Name

N-ethyl-2-methylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-6-4-5-9(2,7)8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINVIBZCXWVCAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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